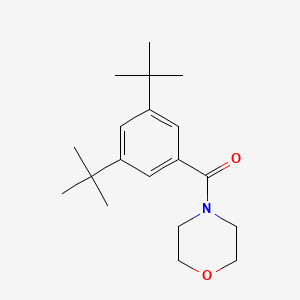![molecular formula C15H15NO3 B5760845 2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5760845.png)
2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene, also known as DNB, is a compound that has been widely used in scientific research for its unique properties. DNB is a small molecule that can be synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene is not well understood. However, it is believed that 2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene interacts with proteins and enzymes by forming covalent bonds with amino acid residues. 2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene can also interact with DNA by intercalating between the base pairs.
Biochemical and Physiological Effects:
2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene has been shown to have various biochemical and physiological effects. 2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene can inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. 2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene can also inhibit the activity of enzymes involved in DNA replication and repair. 2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene has been shown to induce apoptosis, which is programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene has several advantages for lab experiments. 2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene is a small molecule that can easily penetrate cells and tissues. 2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene is also fluorescent, which makes it easy to detect and quantify. However, 2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene has some limitations. 2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene can form covalent bonds with proteins and enzymes, which can lead to non-specific labeling. 2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene can also be toxic to cells at high concentrations.
Orientations Futures
There are several future directions for the use of 2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene in scientific research. One direction is to develop new methods for the synthesis of 2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene that increase the yield and purity of the compound. Another direction is to study the mechanism of action of 2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene in more detail. This will help to understand how 2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene interacts with proteins and enzymes and how it can be used to modulate their activity. Another direction is to develop new applications for 2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene, such as in the study of protein-protein interactions in living cells. Finally, 2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene can be used in drug discovery to identify new compounds that can modulate the activity of proteins and enzymes.
Méthodes De Synthèse
2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene can be synthesized using various methods, including the reaction between 3-nitrobenzyl alcohol and 2,4-dimethylphenol in the presence of an acid catalyst. Another method involves the reaction between 2,4-dimethylphenol and 3-nitrobenzyl chloride in the presence of a base. The yield of 2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene using these methods is around 60-70%.
Applications De Recherche Scientifique
2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene has been widely used in scientific research for its unique properties. 2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene is a fluorescent compound that can be used as a probe to study protein-protein interactions, protein-ligand interactions, and enzyme activity. 2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene has been used to study the binding of ligands to the estrogen receptor, the effect of inhibitors on the activity of protein kinases, and the interaction between DNA and transcription factors.
Propriétés
IUPAC Name |
2,4-dimethyl-1-[(3-nitrophenyl)methoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-11-6-7-15(12(2)8-11)19-10-13-4-3-5-14(9-13)16(17)18/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPGMRPFIQJHJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-1-((3-nitrobenzyl)oxy)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(benzoylamino)carbonothioyl]amino}-4-methylbenzoic acid](/img/structure/B5760778.png)
![1-[2-(2,4-dimethylphenoxy)ethyl]piperidine](/img/structure/B5760783.png)
![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-isopropylphenyl)glycinamide](/img/structure/B5760788.png)
![4-{amino[({[(4-methylphenyl)amino]carbonyl}oxy)imino]methyl}phenyl (4-methylphenyl)carbamate](/img/structure/B5760794.png)


![1-(2,4-dichlorophenyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5760831.png)

![5,6-dimethyl-7-[3-(4-morpholinyl)propyl]-N-(3-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5760853.png)

![N-(4-propylbicyclo[2.2.2]oct-1-yl)acetamide](/img/structure/B5760860.png)
![N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5760866.png)
![ethyl 4-{[(2-oxocyclohexylidene)methyl]amino}benzoate](/img/structure/B5760871.png)